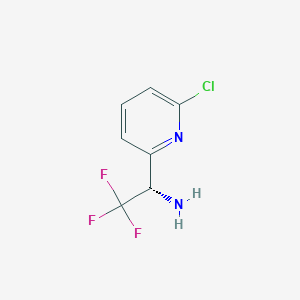

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 6-chloropyridin-2-yl group and a trifluoroethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with 6-chloropyridine and trifluoroacetaldehyde.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as sodium hydride or potassium tert-butoxide.

Procedure: The trifluoroacetaldehyde is added dropwise to a solution of 6-chloropyridine in an aprotic solvent like tetrahydrofuran (THF). The mixture is stirred at low temperature, followed by gradual warming to room temperature.

Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its reduced form.

Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substitution: Chloro vs. Bromo

- 6-Chloro vs. 6-Bromo Derivatives: The brominated analog, (S)-1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine (CAS: 1213555-42-0), shares the same pyridinyl position but substitutes chlorine with bromine. Bromine’s larger atomic radius and higher molecular weight (255.04 g/mol vs.

- 5-Bromo Derivative :

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine (CAS: 1213534-94-1) demonstrates how positional isomerism affects electronic properties. The 5-bromo substitution alters the electron density distribution on the pyridine ring, which could influence reactivity in cross-coupling reactions or binding to biological targets .

Pyridinyl Substitution Patterns

- 3-Bromo-4-pyridinyl Derivative :

(S)-1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: Unlisted) illustrates the impact of pyridinyl ring substitution geometry. The 3-bromo-4-pyridinyl group introduces steric and electronic differences compared to 6-chloro-2-pyridinyl, likely affecting both synthetic accessibility and target engagement .

Trifluoroethylamine vs. Difluoroethylamine

- N-[(6-Chloropyridin-3-yl)methyl]-2,2-difluoroethan-1-amine :

This compound (from agrochemical research) replaces the trifluoroethyl group with a difluoroethyl moiety. The reduced fluorine content may lower electronegativity and metabolic resistance, highlighting the trifluoroethyl group’s role in enhancing stability and bioavailability .

Physicochemical and Pharmacological Implications

- The trifluoroethyl group enhances lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .

- Stereochemical Influence :

The (S)-enantiomer’s configuration is crucial for selectivity, as seen in dopamine D4 receptor antagonists where chiral centers dictate receptor subtype specificity .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

*Estimated based on structural data.

Biological Activity

(S)-1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine, also known by its CAS number 2089672-02-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C7H7ClF3N2

- Molecular Weight : 247.04 g/mol

- CAS Number : 2089672-02-4

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential as an antimalarial agent and other pharmacological applications.

Antimalarial Activity

One of the primary areas of research involves the compound's effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has shown promising results in inhibiting the activity of PfATP4, a sodium pump vital for the parasite's survival.

Key Findings :

- The compound exhibited a concentration-dependent inhibition of PfATP4-associated Na+-ATPase activity.

- In vivo studies demonstrated that it blocked gamete development in malaria models, thereby preventing transmission to mosquitoes.

| Study | EC50 (μM) | Notes |

|---|---|---|

| Initial Screening | 0.395 | Moderate activity against P. falciparum |

| Optimized Analog | 0.004 | Significant increase in potency with structural modifications |

The mechanism by which this compound exerts its effects involves:

- Inhibition of Na+-ATPase activity.

- Modulation of metabolic pathways within the parasite.

Pharmacokinetics and Toxicology

Research has also focused on the pharmacokinetic profile of this compound. Studies indicate that while it demonstrates good efficacy against malaria, its metabolic stability and solubility are critical factors influencing its bioavailability.

Metabolic Stability

The metabolic stability was assessed using human liver microsomes:

- Metabolic Clearance : Approximately 42 μL/min/mg.

Implications : The moderate metabolic clearance suggests that while the compound is effective, further optimization may be required to enhance its pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have documented the biological activities and therapeutic potential of this compound:

-

Case Study 1 : A study evaluating various analogs demonstrated that modifications at specific positions significantly enhanced antimalarial potency.

- Example: An analog with a methoxy group showed improved activity (EC50 = 0.048 μM).

- Case Study 2 : Research on structural analogs indicated that introducing polar functionalities could balance aqueous solubility and metabolic stability while maintaining antiparasitic activity.

Properties

Molecular Formula |

C7H6ClF3N2 |

|---|---|

Molecular Weight |

210.58 g/mol |

IUPAC Name |

(1S)-1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C7H6ClF3N2/c8-5-3-1-2-4(13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |

InChI Key |

QQHCZQMEAYQWKJ-LURJTMIESA-N |

Isomeric SMILES |

C1=CC(=NC(=C1)Cl)[C@@H](C(F)(F)F)N |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)C(C(F)(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.